molecular formula C21H16N2O2S B2785409 N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide CAS No. 391225-44-8

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide

Cat. No.: B2785409
CAS No.: 391225-44-8
M. Wt: 360.43
InChI Key: FZTVQJRSFJJXSF-DQRAZIAOSA-N
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Description

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide is a complex organic compound with a unique structure that includes a benzothiazole ring and a phenoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide typically involves the condensation of 3-methyl-1,3-benzothiazol-2-amine with 3-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms.

Scientific Research Applications

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
  • N-(3-methyl-1,3-benzothiazol-2-ylidene)aniline
  • N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide

Uniqueness

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring and a phenoxybenzamide moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-23-18-12-5-6-13-19(18)26-21(23)22-20(24)15-8-7-11-17(14-15)25-16-9-3-2-4-10-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTVQJRSFJJXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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